molecular formula C30H37N3O4 B12418869 Zafirlukast impurity H-d11

Zafirlukast impurity H-d11

Cat. No.: B12418869
M. Wt: 514.7 g/mol
InChI Key: HOBXEFRNROTLJR-COQAUCAJSA-N
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Chemical Reactions Analysis

Zafirlukast impurity H-d11, like other impurities of Zafirlukast, can undergo various chemical reactions. These reactions include:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Zafirlukast impurity H-d11 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Zafirlukast impurity H-d11 is related to its parent compound, Zafirlukast. Zafirlukast is a selective and competitive receptor antagonist of leukotriene D4 and E4 (LTD4 and LTE4), which are components of the slow-reacting substance of anaphylaxis. By blocking the action of cysteinyl leukotrienes on the CysLT1 receptors, Zafirlukast reduces constriction of the airways, build-up of mucus in the lungs, and inflammation of the breathing passages .

Comparison with Similar Compounds

Zafirlukast impurity H-d11 can be compared with other similar compounds, such as:

    Zafirlukast impurity A: This impurity has a different molecular structure and may have different chemical properties and reactions.

    Zafirlukast impurity B: This impurity also differs in its molecular structure and chemical properties.

    Zafirlukast impurity C: Another impurity with distinct molecular characteristics and reactions.

The uniqueness of this compound lies in its stable isotope labeling, which makes it particularly useful for accurate and reliable data analysis in scientific research .

Properties

Molecular Formula

C30H37N3O4

Molecular Weight

514.7 g/mol

IUPAC Name

cyclopentyl N-[3-[[2-methoxy-4-[(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)carbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate

InChI

InChI=1S/C30H37N3O4/c1-33-19-22(26-18-24(14-15-27(26)33)32-30(35)37-25-10-6-7-11-25)16-20-12-13-21(17-28(20)36-2)29(34)31-23-8-4-3-5-9-23/h12-15,17-19,23,25H,3-11,16H2,1-2H3,(H,31,34)(H,32,35)/i3D2,4D2,5D2,8D2,9D2,23D

InChI Key

HOBXEFRNROTLJR-COQAUCAJSA-N

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)OC)([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)NC(=O)OC3CCCC3)CC4=C(C=C(C=C4)C(=O)NC5CCCCC5)OC

Origin of Product

United States

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